molecular formula C17H18O4 B3029270 Dihydromollugin CAS No. 60657-93-4

Dihydromollugin

Cat. No. B3029270
CAS RN: 60657-93-4
M. Wt: 286.32 g/mol
InChI Key: AKPYYGWMASCNAF-UHFFFAOYSA-N
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Description

Dihydromollugin is a natural naphthoic acid ester derived from the roots of the plant Rubia cordifolia . Its chemical structure consists of a naphthalene ring system with an ester functional group.

Scientific Research Applications

Synthesis and Natural Occurrence

  • Dihydromollugin is a naturally occurring product found in Rubia cordifolia, a famous Chinese herb known for its anti-tumor and viral inhibition activities. Research has focused on synthesizing this compound and improving yields using various approaches. This has enhanced our understanding of the compound and its potential therapeutic applications (Ho, Yu, Ho, & Don, 2001).

Biological Activities

  • A study on Rubia cordifolia, from which this compound is isolated, indicated that its constituents like mollugin exhibited activities against lymphoid leukemia in mice and protected against mast cell degranulation. This suggests the potential of this compound in therapeutic applications related to immune responses and cancer treatment (Gupta, Srimal, Verma, & Tandon, 1999).

Antitumor and Antiviral Properties

  • This compound, as a part of the mollugin family, has been reported to possess various biological activities, including antineoplastic, antitumor, and antiviral properties. Research on mollugin analogues has indicated their potential use in inhibiting the hepatitis C virus, suggesting similar applications for this compound (Kim, Kim, Lee, & Jun, 2014).

Chemical Synthesis and Optimization

  • Efficient synthesis techniques have been developed for this compound and its isomers. These methodologies have significant implications in the large-scale production and potential pharmaceutical applications of this compound (Mudiganti, Claessens, Habonimana, & de Kimpe, 2008).

Targeting Specific Cancer Cells

  • Research has shown that mollugin, closely related to this compound, can inhibit proliferation and induce apoptosis in HER2-overexpressing cancer cells. This indicates the potential for this compound to be used in targeted cancer therapy, especially for specific types of cancer cells (Do, Hwang, Kim, Na, & Jeong, 2013).

Mechanism of Action

Dihydromollugin exhibits biological activity, particularly as an antitumor agent . Its precise mechanism of action is not fully elucidated, but it likely involves interactions with cellular targets related to cancer progression. Further studies are needed to unravel its specific molecular pathways.

properties

IUPAC Name

methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYYGWMASCNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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